O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride
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Overview
Description
O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often require the presence of a radical initiator and a suitable solvent to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Oxolanes: Compounds with similar trifluoromethyl groups attached to oxolane rings.
Hydroxylamine Derivatives: Compounds containing hydroxylamine groups with various substituents.
Uniqueness
O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride is unique due to its specific combination of a trifluoromethyl group and an oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
O-[[(2R,3R)-3-(trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4-1-2-11-5(4)3-12-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAARYGEFKSMNP-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(F)(F)F)CON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(F)(F)F)CON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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